- Preparation of multicyclic amino acid derivations as potent and selective THP1 inhibitors for treating metastatic bone disease, World Intellectual Property Organization, , ,

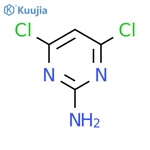

Cas no 945978-64-3 (4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine)

![4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine structure](https://ko.kuujia.com/scimg/cas/945978-64-3x500.png)

945978-64-3 structure

상품 이름:4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine

CAS 번호:945978-64-3

MF:C18H12ClF4N3O

메가와트:397.75399684906

CID:2620517

4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine 화학적 및 물리적 성질

이름 및 식별자

-

- 4-Chloro-6-[2,2,2-trifluoro-1-(3'-fluoro-4-biphenylyl)ethoxy]-2-p yrimidinamine

- 4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine

- 4-chloro-6-[2,2,2-trifluoro-1-(3'-fluoro-biphenyl-4-yl)-ethoxy]-pyrimidin-2-ylamine

- 4-Chloro-6-[2,2,2-trifluoro-1-(3'-fluoro-4-biphenylyl)ethoxy]-2-pyrimidinamine

- 4-Chloro-6-[2,2,2-trifluoro-1-(3′-fluoro[1,1′-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine (ACI)

- 4-Chloro-6-[2,2,2-trifluoro-1-(3′-fluorobiphenyl-4-yl)ethoxy]pyrimidin-2-amine

-

- 인치: 1S/C18H12ClF4N3O/c19-14-9-15(26-17(24)25-14)27-16(18(21,22)23)11-6-4-10(5-7-11)12-2-1-3-13(20)8-12/h1-9,16H,(H2,24,25,26)

- InChIKey: PQVUOKKRKFNGNS-UHFFFAOYSA-N

- 미소: FC1C=C(C2C=CC(C(C(F)(F)F)OC3C=C(Cl)N=C(N)N=3)=CC=2)C=CC=1

4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

참조

합성회로 2

반응 조건

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

참조

- Preparation of multicyclic amino acid derivatives and their use as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,

합성회로 3

반응 조건

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

참조

- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for reducing or avoiding serotonin-mediated adverse effects associated with the administration of one or more drugs, World Intellectual Property Organization, , ,

합성회로 4

반응 조건

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

참조

- Preparation of 2-amino-3-arylpropanoic acid and 2-amino-3-heterocyclylpropanoic acid derivatives as tryptophan hydroxylase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,

합성회로 5

반응 조건

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

참조

- Modulation of Peripheral Serotonin Levels by Novel Tryptophan Hydroxylase Inhibitors for the Potential Treatment of Functional Gastrointestinal Disorders, Journal of Medicinal Chemistry, 2008, 51(13), 3684-3687

합성회로 6

반응 조건

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 30 min, rt

1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C

1.3 Reagents: Sodium chloride Solvents: Water ; cooled

1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C

1.3 Reagents: Sodium chloride Solvents: Water ; cooled

참조

- Tryptophan hydroxylase inhibitors for treating osteoporosis, World Intellectual Property Organization, , ,

합성회로 7

반응 조건

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

참조

- Preparation of multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for affecting gastrointestinal transit and gastric emptying, World Intellectual Property Organization, , ,

합성회로 8

반응 조건

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 5 h, rt → 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

참조

- Preparation of multicyclic amino acid derivations as TPH1 inhibitors for treating serotonin-mediated diseases, World Intellectual Property Organization, , ,

합성회로 9

반응 조건

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Solvents: Tetrahydrofuran ; 5 h, 50 °C; cooled

1.3 Reagents: Sodium chloride Solvents: Water

참조

- Pharmaceutical compositions containing multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them in treatment, prevention and combination therapy of pulmonary hypertension and related diseases, World Intellectual Property Organization, , ,

합성회로 10

반응 조건

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt

1.2 Solvents: Tetrahydrofuran ; overnight, 50 °C

1.3 Reagents: Water ; cooled

1.2 Solvents: Tetrahydrofuran ; overnight, 50 °C

1.3 Reagents: Water ; cooled

참조

- Access to Aryl and Heteroaryl Trifluoromethyl Ketones from Aryl Bromides and Fluorosulfates with Stoichiometric CO, Organic Letters, 2020, 22(11), 4068-4072

4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Raw materials

4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine Preparation Products

4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine 관련 문헌

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161

945978-64-3 (4-Chloro-6-[2,2,2-trifluoro-1-(3\'-fluoro[1,1\'-biphenyl]-4-yl)ethoxy]-2-pyrimidinamine) 관련 제품

- 1256812-23-3(2-(Chloromethyl)-5-(difluoromethyl)pyridine)

- 2229116-90-7(methyl 4-(dimethylamino)-3-hydrazinylbenzoate)

- 921579-47-7(3-bromo-N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 695201-55-9((7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-p-tolyl-methanone)

- 1020980-23-7(4-[2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)acetamido]benzamide)

- 521055-93-6(1-{1-4-(trifluoromethyl)phenylethyl}piperazine)

- 2228291-09-4(2,2-difluoro-1-6-(trifluoromethyl)pyridin-3-ylcyclopropane-1-carboxylic acid)

- 2580254-94-8(5-Azaspiro[3.4]octan-7-amine)

- 2877635-92-0(5-chloro-2-{3-[(pyrazin-2-yloxy)methyl]pyrrolidin-1-yl}-1,3-benzoxazole)

- 1805578-77-1(Methyl 6-bromo-2-cyano-3-hydroxybenzoate)

추천 공급업체

Hebei Ganmiao New material Technology Co., LTD

골드 회원

중국 공급자

대량

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

골드 회원

중국 공급자

대량

PRIBOLAB PTE.LTD

골드 회원

중국 공급자

시약

Changzhou Guanjia Chemical Co., Ltd

골드 회원

중국 공급자

대량

Nanjing Jubai Biopharm

골드 회원

중국 공급자

대량